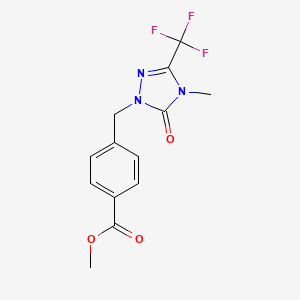
methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: : Trifluoroacetic anhydride, dichloromethane (DCM)
Conditions: : Room temperature
Reaction: : \[ \text{C}_14\text{H}_17\text{N}_3\text{O}_2 + \text{(CF}_3\text{CO)}_2\text{O} \rightarrow \text{C}_15\text{H}_18\text{F}_3\text{N}_3\text{O}_2 + \text{CO}_2 \]
Step 4: Esterification
Reagents: : Methanol, sulfuric acid
Reaction: : \[ \text{C}_15\text{H}_18\text{F}_3\text{N}_3\text{O}_2 + \text{CH}_3\text{OH} \rightarrow \text{C}_16\text{H}_20\text{F}_3\text{N}_3\text{O}_3 + \text{H}_2\text{O} \]
Industrial Production Methods
Industrial production often scales up these synthetic steps with optimizations in yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and distillation ensure the final product's quality. Continuous flow chemistry could be applied to enhance production efficiency and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of Intermediate Benzyl Derivative
Reagents: : 4-methylbenzyl chloride, sodium azide, dimethylformamide (DMF)
Conditions: : Heating under reflux
Reaction: : \[ \text{C}_8\text{H}_9\text{Cl} + \text{NaN}_3 \rightarrow \text{C}_8\text{H}_9\text{N}_3 + \text{NaCl} \]
Step 2: Cyclization
Reagents: : Intermediate benzyl azide, ethyl acetoacetate, acetic acid
Reaction: : \[ \text{C}_8\text{H}_9\text{N}_3 + \text{C}_6\text{H}_10\text{O}_3 \rightarrow \text{C}_14\text{H}_17\text{N}_3\text{O}_2 + \text{H}_2\text{O} \]
Chemical Reactions Analysis
Methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate undergoes several types of chemical reactions:
Oxidation
Reagents: : Potassium permanganate, sodium dichromate
Conditions: : Acidic or basic conditions
Products: : Carboxylic acids, ketones
Reduction
Reagents: : Lithium aluminum hydride (LiAlH_4), hydrogen gas with palladium/carbon (Pd/C)
Conditions: : Anhydrous conditions
Products: : Alcohols, hydrocarbons
Substitution
Reagents: : Halogenating agents, nucleophiles
Conditions: : Varied (based on nucleophile/electrophile)
Products: : Halogenated derivatives, substituted triazoles
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis, particularly in constructing complex heterocyclic structures. Acts as a ligand in coordination chemistry due to its triazole ring.
Biology
Studied for its potential bioactivity, including antimicrobial, antifungal, and antiparasitic properties. Derivatives are researched for enzyme inhibition.
Medicine
Examined for its pharmacological potential in treating diseases. Triazole-based compounds have been explored for anticancer, antiviral, and anti-inflammatory activities.
Industry
Incorporated in materials science for developing novel polymers and coatings
Mechanism of Action
The compound's biological activity is primarily through its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. The triazole ring binds to active sites of enzymes, inhibiting their function and disrupting biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-oxo-1,2,4-triazol-5-ylmethyl benzoate: : Lacks trifluoromethyl group, lower lipophilicity.
3-oxo-1,2,4-triazol-5-ylmethyl benzoate: : Smaller molecular size, different bioactivity profile.
Trifluoromethyl-1,2,4-triazole derivatives: : Varied functional groups altering bioactivity and chemical properties.
Uniqueness
Methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate stands out due to its combined functional groups enhancing both chemical reactivity and biological activity. Its unique molecular structure allows for diverse applications across multiple scientific domains.
Properties
IUPAC Name |
methyl 4-[[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-18-11(13(14,15)16)17-19(12(18)21)7-8-3-5-9(6-4-8)10(20)22-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDOPRDZBXGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=C(C=C2)C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2835079.png)
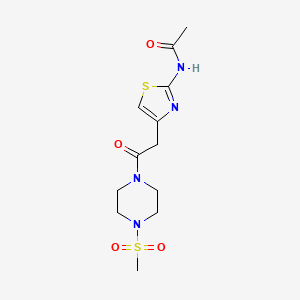
![4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2835081.png)
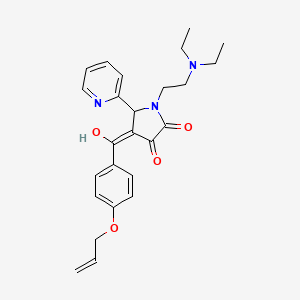
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2835086.png)
![methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate](/img/structure/B2835087.png)

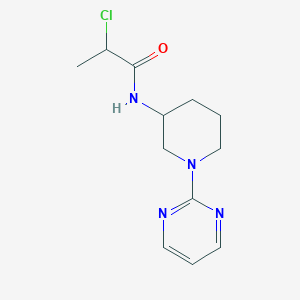
![2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B2835092.png)
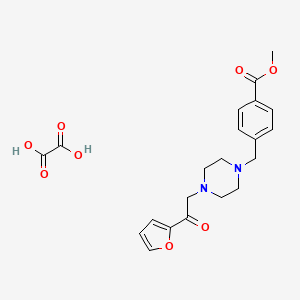
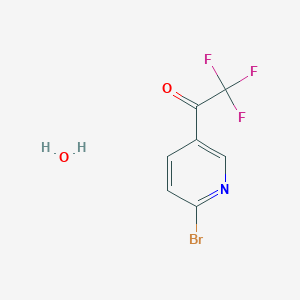
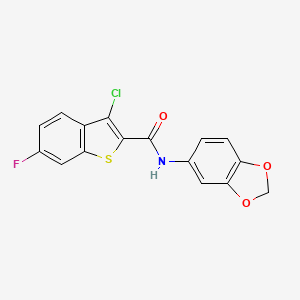
![2-[4-(3-chlorophenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2835098.png)
![N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2835101.png)
